7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound featuring a trifluoromethyl group attached to a tetrahydronaphthalen-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . Another approach involves the use of trifluoroiodomethane in a coupling reaction with an aromatic compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of trifluoromethylated compounds. These methods often utilize readily available organic precursors and fluorine sources like cesium fluoride .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can lead to the modulation of various cellular processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylphenol.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which combines the properties of the trifluoromethyl group with the tetrahydronaphthalen-1-amine scaffold. This combination results in distinct chemical and biological properties that differentiate it from other trifluoromethylated compounds .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2 |
InChI Key |
ZCGLVZZRVFOKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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